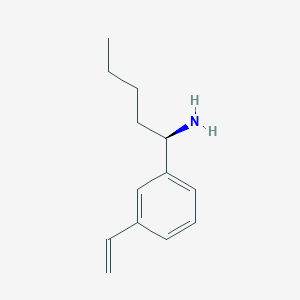![molecular formula C6H4N4O4 B12972596 4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyrazole ring fused with a pyridazine ring, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and reproducibility in industrial production .
化学反応の分析
Types of Reactions
4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolopyridazines .
科学的研究の応用
4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine fused ring structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds also feature a fused ring system and are studied for their potential as enzyme inhibitors.
Uniqueness
4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C6H4N4O4 |
|---|---|
分子量 |
196.12 g/mol |
IUPAC名 |
4,7-dioxo-5,6-dihydro-2H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C6H4N4O4/c11-4-1-2(5(12)10-9-4)7-8-3(1)6(13)14/h(H,7,8)(H,9,11)(H,10,12)(H,13,14) |
InChIキー |
SLIOASYUMZRRHD-UHFFFAOYSA-N |
正規SMILES |
C12=C(NN=C1C(=O)NNC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12972543.png)

![N-Boc-2,5-diaza-bicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B12972550.png)








